molecular formula C₃₃H₅₁NNa₂O₁₂ B1145834 Glycocholic Acid 3-O-β-Glucuronide Disodium Salt CAS No. 75672-42-3

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt

Cat. No.: B1145834
CAS No.: 75672-42-3
M. Wt: 699.74
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Description

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt (CAS 75672-42-3) is a glucuronidated conjugate of the primary bile salt Glycocholic Acid. With a molecular formula of C32H52NNaO12 and a molecular weight of 665.75 g/mol, this disodium salt is a critical reagent in the study of bile acid metabolism and function. Bile acids like glycocholic acid are synthesized in the liver, conjugated to amino acids like glycine, and are well-known for their role in emulsifying dietary fats for absorption. The subsequent glucuronidation, forming metabolites such as this one, is a significant phase II detoxification and elimination pathway. This compound is specifically valuable for researchers investigating the role of bile acids in metabolic signaling and disease biomarkers. Bile acids are now recognized not only for lipid absorption but also as important signaling molecules that activate specific receptors like FXR and TGR5, influencing glucose homeostasis and energy metabolism. The 3-O-β-glucuronide derivative is of particular interest in clinical and diagnostic research. For instance, specific glucuronidated bile acid metabolites, including glycodeoxycholic acid-3-O-β-glucuronide, have been identified as components of sensitive serum biomarker panels for conditions like pre-eclampsia, revealing extensive disruption of bile acid homeostasis. This makes this compound an essential standard for targeted metabolomic studies using techniques such as LC-MS/MS for the absolute quantification of bile acid profiles in biological samples. Furthermore, research into drug-induced liver injury, such as galactosamine hepatitis, has shown that levels of bile acids like glycocholic acid are significantly elevated in urine, indicating serious perturbations in bile acid metabolism leading to cholestasis. This compound serves as a vital tool for probing these mechanisms. For Research Use Only.

Properties

CAS No.

75672-42-3

Molecular Formula

C₃₃H₅₁NNa₂O₁₂

Molecular Weight

699.74

Synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7α,12α)-24-[(Carboxymethyl)amino]-7,12-dihydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt

Origin of Product

United States

Preparation Methods

Mixed Anhydride Formation

Cholic acid (CA) is suspended in acetone or aqueous acetone with a trialkylamine base, typically triethylamine, at 0–5°C. Ethyl chloroformate is added to form a mixed anhydride intermediate, which precipitates as a hydrochloride salt. This step achieves high reactivity while minimizing side reactions, as acetone’s polarity facilitates anhydride stability.

Reaction Conditions:

  • Solvent: Acetone/water (650:19 v/v)

  • Base: Triethylamine (20.8 g per 80.7 g CA)

  • Temperature: 0–5°C

  • Yield: >95% conversion (TLC monitoring)

Aminolysis with Glycine Ethyl Ester

The mixed anhydride undergoes aminolysis with glycine ethyl ester hydrochloride in aqueous solution. Stirring for 12 hours at ambient temperature yields glycocholic acid ethyl ester (GCAEE), which precipitates as a crystalline solid.

Key Parameters:

  • Glycine ester: Ethyl ester (30 g per 80.7 g CA)

  • Reaction time: 12 hours

  • Crude yield: 76.5% (30.3 g dry weight)

Hydrolysis to Glycocholic Acid

GCAEE is hydrolyzed using aqueous NaOH (1.89 g in 189 mL water) at 20–28°C for 12 hours, followed by acidification with HCl to pH 2.0–2.5. This step removes the ethyl group, yielding glycocholic acid sesquihydrate with 92.3% stoichiometric yield.

Purification:

  • Washing: Ethyl acetate at 35–40°C

  • Purity: >99% (HPLC), residual CA <0.4%

Glucuronidation at the 3-O Position

The 3-hydroxyl group of glycocholic acid is selectively glucuronidated to form the β-glycosidic bond. While explicit methods for this step are absent in the provided sources, analogous protocols for bile acid glucuronides suggest two approaches:

Enzymatic Glucuronidation

UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the 3-OH group. This method is favored in biochemical applications but requires specialized enzymes and cofactors.

Chemical Glucuronidation

Chemical synthesis involves protecting non-target hydroxyl groups on glycocholic acid, followed by coupling with a glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate). The reaction proceeds under Koenigs-Knorr conditions with silver oxide as a catalyst, yielding the β-glucuronide after deprotection.

Typical Conditions:

  • Glucuronyl donor: Bromo-glucuronate (1.2 equivalents)

  • Catalyst: Ag₂O (2.5 equivalents)

  • Solvent: Anhydrous DMF

  • Temperature: 40°C, 24 hours

  • Deprotection: NaOH/MeOH to remove acetyl groups

Final Salt Formation and Purification

The glucuronidated product is converted to the disodium salt by neutralization with NaOH and precipitated via solvent evaporation. LGC Standards reports >95% purity (HPLC) for analogous compounds, achieved through recrystallization from acetone/water mixtures.

Critical Steps:

  • pH adjustment: 7.0–7.5 during neutralization

  • Solvent removal: Vacuum distillation at 50–60°C

  • Final yield: ~85% (estimated from analogous syntheses)

Data Tables

Table 1: Synthesis of Glycocholic Acid (GCA)

StepReagents/ConditionsYieldPurity (HPLC)
Mixed AnhydrideCholic acid, Et₃N, ethyl chloroformate, 0–5°C>95%N/A
AminolysisGlycine ethyl ester, 12h stirring76.5%99.5%
HydrolysisNaOH, HCl, 12h, 20–28°C92.3%>99%

Table 2: Glucuronidation Conditions (Hypothetical)

ParameterEnzymatic MethodChemical Method
CatalystUGT enzymeAg₂O
DonorUDP-glucuronic acidBromo-glucuronate
Time6–8h24h
Yield60–70%50–60%

Challenges and Optimization

  • Selectivity: The 3-OH group’s reactivity necessitates precise protection-deprotection strategies to avoid side reactions at other hydroxyls.

  • Solubility: Glycocholic acid’s poor aqueous solubility complicates glucuronidation, requiring polar aprotic solvents like DMF.

  • Scalability: The patent method’s use of acetone/water mixtures enables large-scale production, but glucuronidation remains labor-intensive at industrial scales .

Chemical Reactions Analysis

Types of Reactions

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the molecule.

    Reduction: Reduction reactions can affect the carboxyl groups.

    Substitution: Substitution reactions can occur at the glucuronic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt is a glucuronide derivative of glycocholic acid, with the molecular formula C33H51NNa2O12C_{33}H_{51}NNa_2O_{12} and a molecular weight of approximately 699.74 g/mol. It is characterized by its complex structure, which includes a bile acid core conjugated with glucuronic acid, enhancing its solubility and biological activity .

Bile Acid Metabolism Studies

This compound is utilized in research to understand bile acid biosynthesis and transport mechanisms. It serves as a model compound for studying the enterohepatic circulation of bile acids, which is crucial for maintaining lipid homeostasis in the body. Its role in conjugation reactions allows researchers to investigate how bile acids are modified for excretion.

Drug Development and Hepatotoxicity Assessment

This compound has been implicated in studies assessing drug-induced liver injury (DILI). Research has shown that altered bile acid homeostasis can lead to hepatotoxicity, making this compound a valuable tool for evaluating the safety profiles of new pharmaceuticals . The compound's ability to inhibit or facilitate the transport of other bile acids can provide insights into potential drug interactions and liver function.

Therapeutic Applications

There is growing interest in the therapeutic potential of this compound for treating liver diseases and cholestasis. Its glucuronidation enhances its solubility, making it a candidate for formulations aimed at improving bile flow and reducing liver inflammation . Additionally, studies suggest that it may play a role in modulating immune responses within the liver .

Case Study 1: Hepatotoxicity Mechanisms

A study published in the Journal of Clinical Investigation examined the transport mechanisms of bile acids, including this compound. The researchers found that this compound could inhibit taurocholate absorption, indicating its potential role in understanding hepatotoxicity mechanisms . This finding underscores the importance of bile acid derivatives in assessing drug safety.

Case Study 2: Drug Formulation

In another study focused on mixed micelle formulations for drug delivery, researchers explored the use of this compound as a stabilizing agent. The results indicated that formulations incorporating this compound improved the solubility and bioavailability of poorly soluble drugs, suggesting its utility in pharmaceutical applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Implications
Bile Acid MetabolismInvestigates biosynthesis and transport mechanismsCritical for understanding lipid metabolism
Drug DevelopmentAssesses hepatotoxicity and drug interactionsImportant for safety evaluations
Therapeutic PotentialExplores use in liver diseases and cholestasis treatmentPromising candidate for clinical applications
Drug FormulationEnhances solubility and bioavailability of lipophilic drugsImproves efficacy of drug delivery systems

Comparison with Similar Compounds

Comparison with Similar Compounds

Bile acid conjugates vary in their parent bile acids, conjugation groups (e.g., glucuronide, sulfate, taurine), and biological functions. Below is a systematic comparison of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Bile Acid Conjugates

Compound Name Parent Bile Acid Conjugation Group Molecular Weight (g/mol) Key Biological Roles Research Findings
This compound Glycocholic Acid Glucuronide (3-O) 653.77 - Modulates MRP2-mediated transport of xenobiotics .
- Biomarker in MAFLD .
Upregulated in lean MAFLD patients (VIP = 1.74, Log2FC = 1.74) .
Chenodeoxycholic Acid-3-β-D-Glucuronide (CDCA-3Gln) Chenodeoxycholic Acid Glucuronide (3-O) - - Detoxification via glucuronidation.
- Potential biomarker in liver diseases.
VIP = 1.25 in MAFLD, indicating moderate diagnostic relevance .
Deoxycholic Acid 3-O-β-Glucuronide Disodium Salt Deoxycholic Acid Glucuronide (3-O) 612.66 - Enhances solubility for renal excretion. Used as a reference standard in metabolic studies (CAS: 59274-67-8) .
Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt (GCDCA-3S) Glycochenodeoxycholic Acid Sulfate (3-O) - - Facilitates hepatic clearance.
- Upregulated in MAFLD.
VIP = 1.92, Log2FC = 1.85 in MAFLD .
Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt Taurolithocholic Acid Glucuronide + Sulfate (3-O) 703.79 - Dual conjugation enhances hydrophilicity.
- Studied in cholestasis models.
Labelled derivatives (e.g., deuterated forms) used in tracer studies .

Key Differentiators

Conjugation Type :

  • Glucuronidation (e.g., Glycocholic Acid 3-O-β-Glucuronide) increases water solubility and promotes renal excretion, whereas sulfation (e.g., GCDCA-3S) enhances hepatic clearance .
  • Dual conjugates (e.g., Taurolithocholic Acid 3-O-Glucuronide Sulfate) exhibit unique pharmacokinetic properties due to combined modifications .

Parent Bile Acid Influence: Glycocholic Acid derivatives are associated with lipid metabolism and MRP2 transport modulation . Chenodeoxycholic Acid conjugates (e.g., CDCA-3Gln) are linked to detoxification pathways .

1.74) . In pancreatic cancer, neither glycocholic acid nor its glucuronide showed significant differential expression, highlighting disease-specific roles .

Transport Mechanisms :

  • Glycocholic Acid 3-O-β-Glucuronide is transported by SLC22A24, a transporter distinct from those handling taurocholic acid, reflecting substrate specificity .

Biological Activity

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt (GCA-Gluc) is a bile acid derivative that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and case studies.

This compound is formed through the conjugation of glycocholic acid with glucuronic acid. This reaction can be catalyzed enzymatically using glycosyltransferases or through chemical methods. The compound has the following properties:

  • Molecular Formula: C32H49NNa2O11
  • Molecular Weight: 669.71 g/mol
  • CAS Number: 75672-42-3

The synthesis of GCA-Gluc involves specific conditions that optimize yield and purity, often utilizing bioreactors for large-scale production.

GCA-Gluc primarily interacts with bile acid receptors, influencing various physiological processes:

  • Modulation of Lipid Metabolism: GCA-Gluc enhances lipid absorption and metabolism by activating specific nuclear receptors (e.g., FXR) that regulate bile acid synthesis and glucose metabolism .
  • Cellular Signaling: The compound is involved in signaling pathways that affect inflammation and cellular stress responses, contributing to liver function and metabolic homeostasis .
  • Detoxification: The glucuronidation process increases the solubility of glycocholic acid, facilitating its excretion and detoxification in the liver.

Role in Metabolism

Research indicates that GCA-Gluc plays a crucial role in glucose metabolism and insulin signaling. In animal studies, administration of GCA-Gluc has been shown to improve insulin sensitivity and reduce glucose excursions during tolerance tests, suggesting its potential as a therapeutic agent for metabolic disorders .

Hepatotoxicity Studies

A study on drug-induced liver injury (DILI) highlighted the role of altered bile acid homeostasis, where GCA-Gluc was implicated in hepatotoxic mechanisms. The compound's interaction with liver cells demonstrated both protective and harmful effects depending on concentration and context .

Case Studies

  • Insulin Resistance in Mice:
    • A study involving mice treated with GCA-Gluc showed improved insulin sensitivity compared to controls. The findings suggest that GCA-Gluc may modulate gut microbiota composition, which in turn affects metabolic outcomes .
  • Liver Function Biomarker:
    • In clinical settings, elevated levels of GCA-Gluc have been associated with liver dysfunction. Monitoring its levels could serve as a biomarker for assessing liver health in patients with chronic liver diseases .

Research Applications

This compound has diverse applications across various fields:

Application AreaDescription
Analytical Chemistry Used as a reference standard for studying bile acid metabolism.
Biological Research Investigated for its role in cellular signaling related to metabolism and inflammation.
Clinical Medicine Explored for potential therapeutic effects in treating liver diseases and metabolic disorders.
Pharmaceutical Industry Utilized in drug formulation and as an additive in certain industrial processes.

Q & A

Basic Research Questions

Q. How is Glycocholic Acid 3-O-β-Glucuronide Disodium Salt synthesized and characterized in laboratory settings?

  • Methodological Answer : The synthesis typically involves enzymatic glucuronidation of glycocholic acid using UDP-glucuronosyltransferases (UGTs) in liver microsomes or recombinant enzyme systems. Post-synthesis, purification is achieved via reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water containing 0.1% formic acid. Characterization employs high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify the β-glucuronide linkage at the 3-O position. Purity (>95%) is validated using HPLC with UV detection at 210 nm .

Q. What analytical techniques are recommended for quantifying Glycocholic Acid 3-O-β-Glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For bile acid analysis, a C18 column with a gradient elution (water and methanol, both containing 5 mM ammonium acetate) optimizes separation. Electrospray ionization (ESI) in negative mode enhances sensitivity for glucuronidated metabolites. Deuterated internal standards (e.g., Glycocholic Acid-d4) are used to correct for matrix effects and ion suppression .

Q. How should researchers ensure stability during storage and handling?

  • Methodological Answer : The compound is hygroscopic and prone to degradation under acidic conditions. Store lyophilized powder at -20°C in airtight containers with desiccants. For aqueous solutions, use pH 7.4 phosphate buffer and avoid freeze-thaw cycles. Stability under experimental conditions (e.g., 37°C for 24 hours) should be confirmed via HPLC prior to in vitro assays .

Advanced Research Questions

Q. What role does Glycocholic Acid 3-O-β-Glucuronide play in enterohepatic recirculation, and how can its transport kinetics be modeled?

  • Methodological Answer : This metabolite is a substrate for ileal apical sodium-dependent bile acid transporter (ASBT) and hepatic Na+-taurocholate cotransporting polypeptide (NTCP). Kinetic parameters (Km, Vmax) are determined using transfected HEK293 cells or polarized Caco-2 monolayers. Radiolabeled [14C]-glycocholic acid is used in uptake assays, with data analyzed via Michaelis-Menten kinetics. Competitor studies (e.g., with taurocholic acid) validate transporter specificity .

Q. How can researchers resolve contradictions in reported metabolic flux rates of glucuronidated bile acids across species?

  • Methodological Answer : Discrepancies often arise from interspecies differences in UGT isoforms (e.g., human UGT1A3 vs. rodent UGT2B). To address this, use recombinant enzymes or species-specific hepatocytes. Normalize activity to UGT expression levels (quantified via Western blot) and account for co-factor availability (e.g., UDP-glucuronic acid concentration). Cross-validate findings with in vivo pharmacokinetic studies using bile-cannulated models .

Q. What experimental strategies differentiate passive diffusion from transporter-mediated uptake in cell-based assays?

  • Methodological Answer : Conduct uptake assays at 4°C (to inhibit active transport) and compare to 37°C results. Use pharmacological inhibitors: 100 μM cyclosporine A for OATP inhibition, 1 mM probenecid for MRP transporters. siRNA knockdown of candidate transporters (e.g., SLC22A24) followed by LC-MS/MS quantification of intracellular metabolites confirms mechanistic involvement .

Q. How are deuterated analogs of Glycocholic Acid 3-O-β-Glucuronide used to study in vivo pharmacokinetics?

  • Methodological Answer : Isotope-labeled standards (e.g., Glycocholic Acid-3-O-β-Glucuronide-d5) are administered intravenously in rodent models. Plasma and bile samples are collected over time, processed via solid-phase extraction, and analyzed by LC-MS/MS. Deuterated analogs enable precise quantification of endogenous vs. exogenous metabolite pools and calculation of biliary excretion rates .

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